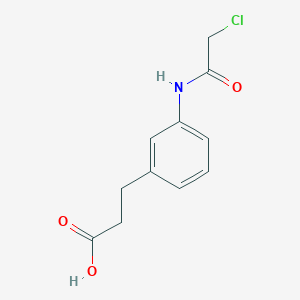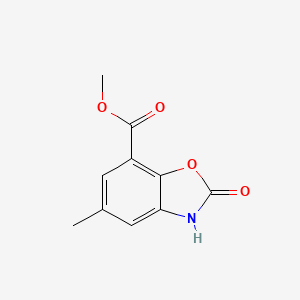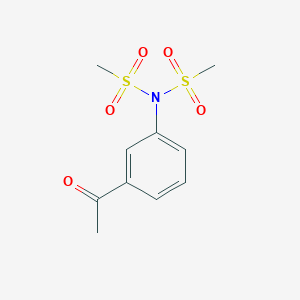
2-(Methylthio)-4-(piperidin-1-YL)pyrimidine-5-carboxylic acid
Overview
Description
2-(Methylthio)-4-(piperidin-1-YL)pyrimidine-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been studied extensively for its mechanism of action and physiological effects. In
Scientific Research Applications
Applications in Central Nervous System (CNS) Drug Synthesis
Pyrimidine derivatives, due to their structural diversity and the presence of functional groups like carboxylic acid, play a significant role in the synthesis of novel compounds with potential CNS activity. Research has identified heterocycles, including pyrimidine derivatives, as critical structures in developing drugs that can affect the CNS, offering therapeutic potentials ranging from treating depression to convulsion without the adverse effects associated with many current CNS drugs (Saganuwan, 2017).
Anti-inflammatory and Bioactive Compounds Synthesis
Pyrimidine cores are pivotal in synthesizing a broad spectrum of biologically active compounds, including those with anti-inflammatory properties. Substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity, highlighting the pyrimidine structure's role in designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).
Catalysis and Synthetic Applications
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, demonstrates the utility of pyrimidine derivatives in catalysis and synthetic chemistry. These scaffolds have broad synthetic applications and bioavailability, with research focusing on the application of hybrid catalysts for their development (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The integration of pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. Research reports luminescent molecules and chelate compounds including a pyrimidine ring, highlighting their applications in photo- and electroluminescence. This indicates the potential of pyrimidine derivatives in developing materials for electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Ectoine Biosynthesis in Halotolerant Methanotrophs
In the context of microbial adaptation to saline environments, ectoine biosynthesis, involving pyrimidine derivatives, is crucial for stabilizing biomolecules and cells against osmotic stress. This natural compound's biosynthesis and regulation in halophilic and halotolerant microorganisms are essential for its applications in cosmetics, medicine, and scientific research (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
properties
IUPAC Name |
2-methylsulfanyl-4-piperidin-1-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-17-11-12-7-8(10(15)16)9(13-11)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOCZWLZKVUIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672852 | |
| Record name | 2-(Methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065075-58-2 | |
| Record name | 2-(Methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline](/img/structure/B1421588.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)

![4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421591.png)




![4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421600.png)
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline](/img/structure/B1421607.png)